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D-Homocysteine-d4

Cat. No.: B1151065
M. Wt: 139.21
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Biological Investigations

Stable isotope labeling is a technique that involves the use of non-radioactive isotopes to trace the passage of atoms through a reaction, metabolic pathway, or cell. wikipedia.org Common stable isotopes used in this technique include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org These isotopes are incorporated into molecules of interest, which can then be detected and quantified using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

A key advantage of stable isotope labeling is its safety, as it does not involve radioactivity, making it suitable for studies in humans. diagnosticsworldnews.com This technique allows for the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules, providing valuable insights into metabolic dynamics. diagnosticsworldnews.com The combination of stable isotope labeling with high-resolution tandem mass spectrometry enables the precise localization and quantification of the label within biomolecules. diagnosticsworldnews.com

Overview of Deuterated Homocysteine Analogs in Research Paradigms

Deuterated homocysteine analogs, such as D-Homocysteine-d4, are valuable tools in research. Homocysteine is a sulfur-containing amino acid that is not used in protein synthesis but is a critical intermediate in the metabolism of methionine. frontiersin.org Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, have been linked to various diseases. frontiersin.orgmdpi.com

In research, deuterated homocysteine is often used as an internal standard in mass spectrometry-based methods for the accurate quantification of total homocysteine in biological samples like plasma and serum. waters.comlcms.czwaters.com The known concentration of the deuterated analog allows for precise measurement of the naturally occurring homocysteine, correcting for any sample loss or variation during the analytical process. nih.gov

Historical Context of Isotope Dilution Mass Spectrometry in Metabolite Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate and sensitive method for quantifying compounds and is traceable to the International System of Units (SI). mdpi.com This technique has become a cornerstone in quantitative bioanalysis, particularly for amino acid analysis. nih.govnih.gov The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. mdpi.com The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. wikipedia.org

The development of electrospray ionization and matrix-assisted laser desorption ionization in the early 1990s revolutionized the use of mass spectrometry in bioanalysis, shifting the focus of amino acid analysis from a qualitative to a quantitative technique. nih.govnih.gov IDMS, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is now a standard method for certifying the concentrations of analytes in standard reference materials. nih.govnih.gov This approach provides high accuracy and precision, which is critical for applications such as clinical diagnostics. nih.govnih.gov

Properties

Molecular Formula

C₄H₅D₄NO₂S

Molecular Weight

139.21

Synonyms

D-2-Amino-4-mercapto-butyric Acid-d4

Origin of Product

United States

Synthesis and Derivatization Methodologies for D Homocysteine D4

Chemical Synthesis Pathways for Deuterated Homocysteine Isomers

The chemical synthesis of D-Homocysteine-d4 is not typically accomplished through a direct, stereoselective route but is rather part of a broader strategy for producing deuterated amino acids. As this compound is most commonly used and supplied as a racemic mixture with its L-isomer (DL-Homocysteine-d4), the synthesis pathways are generally not stereospecific. chemscene.comszabo-scandic.com The primary goal is the stable incorporation of four deuterium (B1214612) atoms onto the carbon backbone. Two principal strategies are employed for this purpose: direct synthesis from deuterated precursors and post-synthesis hydrogen-deuterium (H-D) exchange.

One common route to synthesize homocysteine chemically is from the precursor DL-methionine. google.com To produce the deuterated analog, the synthesis can be adapted to start with a custom-synthesized, deuterated methionine precursor. An alternative and more versatile approach involves H-D exchange reactions on the final non-deuterated molecule or a suitable intermediate. A notable method for this is a palladium-catalyzed H-D exchange, which can achieve high levels of deuterium incorporation. For instance, a system using a palladium on carbon catalyst (Pd/C) with aluminum and deuterium oxide (D₂O) can facilitate the selective exchange of hydrogen atoms for deuterium on various organic molecules, including amino acids. mdpi.com In this process, D₂O serves as the deuterium source, generating deuterium gas in situ for the catalytic exchange. mdpi.com Such methods are valued for their efficiency and the use of readily available D₂O as the isotopic source. mdpi.com

Enzymatic Synthesis Approaches for Stereospecific Deuterated Homocysteine

While chemical synthesis often yields racemic mixtures, enzymatic approaches offer high stereoselectivity, making them ideal for producing specific enantiomers like D-homocysteine. rsc.org Although most biological pathways are geared towards L-amino acids, a variety of enzymes have been identified and engineered for the specific synthesis of D-amino acids. d-aminoacids.commdpi.com These biocatalytic methods are advantageous as they operate under mild conditions and can generate products with very high enantiomeric excess. mdpi.com

Several classes of enzymes are employed for D-amino acid synthesis. The main approaches include:

D-Amino Acid Transaminases (DAATs): These enzymes catalyze the stereoselective transfer of an amino group from a donor molecule (often D-alanine or D-glutamate) to an α-keto acid. mdpi.combac-lac.gc.ca To produce D-homocysteine, the corresponding α-keto acid, 2-keto-4-mercaptobutyric acid, would be the substrate. The reaction is often performed in a deuterated solvent such as D₂O to achieve deuteration.

D-Amino Acid Dehydrogenases (D-AADH): Engineered D-AADH enzymes can catalyze the reductive amination of an α-keto acid using ammonia, producing a D-amino acid with high stereoselectivity. acs.org This one-step synthesis is highly desirable due to the low cost of starting materials. acs.org

Stereoinversion Cascades: A one-pot, two-enzyme cascade can be used to convert a readily available L-amino acid into its D-enantiomer. rsc.org This system typically involves an L-amino acid deaminase to convert the L-amino acid to its corresponding α-keto acid, followed by a D-amino acid dehydrogenase to convert the keto acid into the final D-amino acid. rsc.org

These enzymatic methods provide powerful tools for accessing optically pure D-amino acids. While specific studies detailing the enzymatic production of this compound are not prevalent, the established substrate tolerance of enzymes like D-amino acid transaminases suggests their potential applicability for this purpose. researchgate.netnih.gov

Table 1: Enzymatic Synthesis Approaches for D-Amino Acids

Enzyme ClassReaction TypeTypical SubstratesKey Features
D-Amino Acid Transaminase (DAAT)Stereoselective Aminationα-Keto Acid + D-Amino Donor (e.g., D-Glutamate)High stereoselectivity; equilibrium-driven. mdpi.com
D-Amino Acid Dehydrogenase (D-AADH)Asymmetric Reductive Aminationα-Keto Acid + AmmoniaHigh yield and enantiomeric excess; can be engineered for broad substrate range. acs.org
Amino Acid RacemaseStereoinversionL-Amino Acid or D-Amino AcidCatalyzes equilibration between L- and D-isomers; often part of a resolution process. d-aminoacids.com
Two-Enzyme Cascade (e.g., L-Amino Acid Deaminase + D-AADH)StereoinversionL-Amino AcidConverts readily available L-amino acids to D-amino acids with high efficiency. rsc.org

Methodologies for Derivatization in Mass Spectrometry-Based Analysis

This compound serves as a crucial internal standard for the accurate quantification of total homocysteine (tHcy) in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cz The analytical workflow involves several key steps, including sample reduction and, frequently, chemical derivatization to enhance analytical performance.

Sample Reduction: In plasma, a significant portion of homocysteine exists in oxidized forms, either as the disulfide dimer homocystine or bound to proteins via disulfide bridges. lcms.cz To measure total homocysteine, a reduction step is necessary to convert all forms to the free monomeric thiol. This is typically achieved by treating the sample with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). lcms.cz

Derivatization and Analysis: Following reduction, two main approaches are used for LC-MS/MS analysis:

Analysis with Derivatization: Homocysteine is a polar molecule with poor retention on standard reversed-phase chromatography columns. Derivatization improves its chromatographic behavior and enhances ionization efficiency for mass spectrometry, leading to greater sensitivity and selectivity. Thiol-specific reagents are commonly used.

N-Ethylmaleimide (NEM): This reagent reacts selectively with the thiol group of homocysteine to form a stable thioether adduct (Hcy-NEM). bac-lac.gc.ca This derivatization mitigates interferences from other compounds and improves analytical precision. bac-lac.gc.ca The resulting derivative is then analyzed by LC-MS/MS, monitoring specific precursor-to-product ion transitions.

N-(2-acridonyl)maleimide (MIAC): This is another maleimide-based reagent that reacts with the thiol group, adding a fluorescent and easily ionizable tag, which can significantly increase detection sensitivity. chemscene.combiorxiv.org

Analysis without Derivatization: Some methods bypass the derivatization step to simplify sample preparation and increase throughput. To overcome the poor retention of underivatized homocysteine, these methods often employ ion-pairing reagents in the mobile phase.

Heptafluorobutyric acid (HFBA): This volatile ion-pair reagent can be added to the mobile phase to improve the retention of polar analytes like homocysteine on reversed-phase columns, enabling their separation and detection without prior chemical modification.

In all these methods, a known amount of this compound is added to the sample at the beginning of the preparation process. lcms.cz It undergoes the same reduction and derivatization steps as the endogenous homocysteine. By comparing the signal of the analyte (homocysteine) to the signal of the deuterated internal standard (this compound), precise quantification can be achieved, correcting for any sample loss or variation during the analytical procedure.

Table 2: Methodologies for Mass Spectrometry Analysis of Homocysteine using this compound

MethodKey Reagent(s)PurposeReference
ReductionDithiothreitol (DTT) or TCEPConverts oxidized and bound homocysteine to its free thiol form for total homocysteine measurement. lcms.cz
DerivatizationN-Ethylmaleimide (NEM)Increases selectivity and precision by forming a stable adduct with the thiol group. bac-lac.gc.ca
DerivatizationN-(2-acridonyl)maleimide (MIAC)Improves sensitivity and chromatographic retention by adding a highly ionizable tag. chemscene.combiorxiv.org
Non-DerivatizationHeptafluorobutyric acid (HFBA)Used as an ion-pairing agent in the mobile phase to improve retention on reversed-phase columns without chemical derivatization.

Advanced Analytical Methodologies Utilizing D Homocysteine D4 As an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) Principles in Homocysteine Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantification technique that relies on altering the isotopic composition of the target analyte in a sample. In the context of homocysteine measurement, a known amount of D-Homocysteine-d4 is added to the biological sample (e.g., plasma or serum) at the beginning of the analytical process. acs.org This "spiked" sample is then subjected to preparation steps, which typically include reduction and protein precipitation. thermofisher.com During reduction, disulfide bonds are broken to convert all forms of homocysteine (protein-bound, dimerized, and mixed disulfides) into free homocysteine, ensuring the measurement of total homocysteine (tHcy). thermofisher.comnist.gov

Because this compound is chemically identical to the native homocysteine, it undergoes the exact same processing and potential loss as the analyte of interest. During analysis, the mass spectrometer distinguishes between the light (native) homocysteine and the heavy (deuterium-labeled) this compound based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the native analyte to that of the known amount of internal standard, the initial concentration of homocysteine in the sample can be calculated with exceptional accuracy, effectively nullifying procedural inconsistencies. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) represents a reference method for homocysteine quantification. waters.com For analysis by GC-MS, non-volatile amino acids like homocysteine must first be chemically modified into volatile derivatives. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA). nist.gov

In a typical workflow, this compound is added as the internal standard to the sample. nist.govresearchgate.net Following reduction of disulfides, the sample is purified, often using solid-phase extraction, and then derivatized. acs.orgnist.gov The resulting volatile derivatives are separated by gas chromatography and detected by the mass spectrometer, which operates in selected-ion monitoring (SIM) mode. Specific ion pairs are monitored for the derivatized analyte and its labeled standard. For instance, when using methylchloroformate derivatization, the recorded ion pairs can be m/z 233 for the homocysteine derivative and m/z 237 for the this compound derivative. researchgate.net For tert-butyldimethylsilyl derivatives, monitored ion pairs can include m/z 420/424 and m/z 318/322 for the analyte and standard, respectively. nist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used method for routine tHcy analysis due to its high sensitivity, specificity, and throughput, often without requiring derivatization. nih.govresearchgate.net The process begins with a simple sample preparation involving the addition of the internal standard (often Homocystine-d8, which is reduced to Homocysteine-d4) and a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.comwaters.comresearchgate.net This is followed by protein precipitation, typically with an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.netrestek.com

The clarified supernatant is then injected into the LC-MS/MS system. thermofisher.com Separation is commonly achieved on a reversed-phase C8 or C18 column. oup.comnih.gov The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity. In positive ion mode, the instrument is set to monitor the transition of a specific precursor ion to a product ion for both the analyte and the internal standard. The most frequently used MRM transition for homocysteine is the fragmentation of the precursor ion at m/z 136 to the product ion at m/z 90. nih.govnih.govnih.gov Correspondingly, for the internal standard this compound, the monitored transition is m/z 140 to m/z 94. nih.govnih.govnih.gov The entire analytical cycle, from injection to injection, can be very rapid, with some methods achieving run times of just a few minutes. waters.comnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Configurations

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 μm) and operates at higher pressures than conventional HPLC. This technology provides significant improvements in analytical speed, resolution, and sensitivity. When coupled with mass spectrometry, UPLC-MS offers a powerful configuration for homocysteine analysis.

In a UPLC-MS method for homocysteine in rat plasma, this compound was used as the internal standard. oup.com The analysis was performed on an Acquity UPLC BEH C8 column (1.7 µm particle size), which allowed for a very short retention time of 1.29 minutes for both homocysteine and the internal standard. oup.com The system monitored the single protonated molecular ions at m/z 136.1 for homocysteine and m/z 140.1 for this compound. oup.com The use of UPLC technology facilitates high-throughput analysis, which is highly beneficial in clinical research and large-scale studies. oup.com

Methodological Validation Frameworks

For any analytical method to be considered reliable for clinical or research use, it must undergo a rigorous validation process. This framework assesses the method's performance characteristics, including linearity, precision, and accuracy, ensuring that the results are consistently dependable. This compound is integral to achieving the high standards required in these validations.

Assessment of Linearity and Calibration Curve Performance

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. Calibration curves are generated by analyzing a series of standards with known analyte concentrations against a fixed concentration of the internal standard, this compound. The performance is typically evaluated by the correlation coefficient (R²), which should ideally be close to 1.0.

Various LC-MS/MS and UPLC-MS methods utilizing this compound have demonstrated excellent linearity across clinically relevant concentration ranges. thermofisher.comoup.comnih.gov For example, a UPLC-MS method was linear from 0.5 to 100 µmol/L with an R² greater than 0.99. oup.com Another LC-MS/MS method showed linearity up to 100 µmol/L with an R² greater than 0.97. nih.gov A separate validation using a commercial kit reported an R² value exceeding 0.999 within its calibration range. thermofisher.com

Linearity and Calibration Performance of Homocysteine Assays Using this compound
Analytical MethodLinearity Range (µmol/L)Correlation Coefficient (R²)Source
UPLC-MS0.5 - 100> 0.99 oup.com
LC-MS/MS10 - 100> 0.97 nih.gov
LC-MS/MSUp to 50.7> 0.999 thermofisher.com
LC-MS/MSUp to 100Not specified researchgate.net

Evaluation of Analytical Precision and Accuracy

Precision measures the closeness of agreement between independent measurements of a single sample, indicating the method's reproducibility. It is typically expressed as the coefficient of variation (%CV) and is assessed at two levels: intra-day (within a single run) and inter-day (between different runs on separate days). Accuracy refers to the closeness of the measured value to the true or accepted value and is often evaluated through recovery studies or comparison to a reference method.

Methods employing this compound consistently demonstrate high precision and accuracy. An LC-MS/MS method for plasma tHcy reported intra-batch CVs of less than 2.0% and inter-batch CVs of 5.0% to 8.0%. researchgate.net Another study measuring homocysteine in dried blood spots found an intra-batch CV of 4% and an inter-batch CV of 6.5%. nih.gov A UPLC-MS method showed excellent precision with inter-day %RSD in the range of 3-8% and accuracy between 93.7% and 98.7%. oup.com

Precision and Accuracy Data for Homocysteine Assays Using this compound
Analytical MethodPrecision TypeConcentration (µmol/L)Precision (%CV or %RSD)AccuracySource
LC-MS/MSIntra-Batch14.6< 2.0%Not specified researchgate.net
37.7< 2.0%
Inter-Batch14.65.0%
37.78.0%
LC-MS/MS (DBS)Intra-BatchNot specified4.0%Not specified nih.gov
Inter-BatchNot specified6.5%
UPLC-MSInter-DayNot specified3 - 8%93.7 - 98.7% oup.com
LC-MS/MSIntra-Assay14.6< 2%Not specified waters.com
37.7< 2%

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the sensitive and accurate measurement of homocysteine in various biological samples. The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the performance of these analytical methods.

Several studies have established the LOD and LOQ for homocysteine analysis using deuterated internal standards. For instance, one LC-MS/MS method reported an LOD of 0.15 µmol/L and an LOQ of 0.5 µmol/L in rat plasma. oup.com Another study utilizing isotope dilution LC-MS/MS for serum homocysteine determined the LOD and LOQ to be 0.27 nmol/L and 0.36 nmol/L, respectively. nih.gov In the analysis of dried blood spots, a method was found to be sensitive down to 1 µmol/L. researchgate.net Furthermore, a gas chromatography-mass spectrometry (GC/MS) method demonstrated detection limits for seven biomarkers, including homocysteine, ranging from 7 to 20 nmol/L. nih.gov

The validation of these methods often involves assessing linearity over a specific concentration range. For example, one method showed linearity from 10 to 100 µmol/L for total homocysteine (tHcy) in dried blood spots. nih.gov Another method demonstrated linearity in the range of 0.4–400 µmol/L for choline, betaine, and dimethylglycine, metabolites related to the homocysteine pathway. bevital.no The ability to achieve low detection and quantification limits is essential for accurately measuring both normal physiological levels and elevated concentrations of homocysteine associated with various clinical conditions.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Homocysteine in Various Studies

MethodMatrixLODLOQReference
LC-MS/MSRat Plasma0.15 µmol/L0.5 µmol/L oup.com
ID-LC/MS/MSSerum0.27 nmol/L0.36 nmol/L nih.gov
LC-MS/MSDried Blood SpotNot formally tested, but S/N >100:1 at 1.7 µmol/L- nih.gov
GC/MSSerum/Plasma7-20 nmol/L- nih.gov
LC-MS/MSEA.hy 926 cells2 ng/10^6 cells- nih.gov

Investigation of Matrix Effects and Interference Mitigation Strategies

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, pose a significant challenge in LC-MS/MS-based bioanalysis. acs.orgchromatographyonline.com These effects can lead to either ion suppression or enhancement, compromising the accuracy and reproducibility of the analytical method. chromatographyonline.comscispace.com The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted strategy to compensate for these matrix effects. acs.orgresearchgate.net The underlying principle is that the SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus allowing for accurate correction of the analyte signal. chromatographyonline.com

However, it is crucial that the analyte and its SIL-IS have nearly identical retention times to experience the same degree of matrix effect. chromatographyonline.com Deuterium-labeled standards, such as this compound, can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte due to the deuterium (B1214612) isotope effect. labmate-online.com This can lead to differential ion suppression and may affect the accuracy of the measurement if the chromatographic separation is not optimized. researchgate.net

To mitigate interferences, various sample preparation techniques are employed. One study identified interferents in total homocysteine (tHcy) measurement and utilized selective derivatization with N-ethylmaleimide (NEM) to achieve interferent-free quantification. oup.com Comparing reducing agents, the combination of tris(2-carboxyethyl)phosphine (TCEP) and NEM resulted in significantly fewer matrix effects than dithiothreitol (DTT) and NEM. oup.com Another approach involves assessing matrix effects by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution. nih.gov One study reported a matrix effect of less than 10% for homocysteine analysis in rat plasma. oup.com

Recovery Studies in Complex Biological Matrices

Recovery studies are essential to validate the efficiency of an analytical method in extracting the analyte from a complex biological matrix. These studies assess the accuracy of the method by comparing the amount of analyte measured in a spiked sample to the known amount added. The use of this compound as an internal standard is instrumental in correcting for any analyte loss during sample preparation and analysis.

Several studies have reported high recovery rates for homocysteine in various biological matrices. A method for analyzing homocysteine in rat plasma reported an analytical recovery for quality control standards ranging from 102.3% to 114.8%. oup.com In another study, the recoveries of seven biomarkers, including homocysteine, from serum or plasma were between 83% and 103%. nih.gov An isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC/MS/MS) method for serum homocysteine demonstrated recoveries of 99.67% to 100.21% at different concentration levels. nih.gov Furthermore, a method for quantifying homocysteine in human serum samples showed recoveries from quality controls in a surrogate matrix and pooled human serum were 91.9% and 95.9%, respectively. researchgate.net These findings underscore the effectiveness of using this compound to ensure accurate quantification across different biological samples.

Table 2: Recovery Rates of Homocysteine in Different Biological Matrices

MethodMatrixRecovery RateReference
LC-MS/MSRat Plasma102.3–114.8% oup.com
GC/MSSerum/Plasma83–103% nih.gov
ID-LC/MS/MSSerum99.67–100.21% nih.gov
LC-MS/MSHuman Serum91.9% (surrogate matrix), 95.9% (pooled human serum) researchgate.net

Sample Preparation Protocols for Deuterated Homocysteine Analysis

Reduction of Disulfide Bonds in Homocysteine Species

In plasma, a significant portion of homocysteine exists in oxidized forms, either as a disulfide dimer (homocystine) or bound to proteins and other thiols like cysteine. thermofisher.compractical-haemostasis.com To accurately measure total homocysteine, a reduction step is necessary to cleave these disulfide bonds and convert all homocysteine species into their free, reduced form. thermofisher.comhaematologica.org

Several reducing agents are commonly used for this purpose, with dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) being the most prevalent. nih.govhaematologica.org DTT is a strong reducing agent, but it is a thiol-containing compound itself, which can potentially interfere with certain derivatization agents. haematologica.orgpsu.edu TCEP is an odorless, more potent, and more stable reducing agent that is effective over a wide pH range. nih.govpsu.eduagscientific.com Studies have shown that TCEP can provide a rapid and efficient reduction of disulfide bonds at room temperature without the need for pH adjustments. nih.gov The choice of reducing agent can depend on the subsequent analytical steps. For example, some methods use sodium borohydride, a very potent reductant. haematologica.orgnih.gov The reduction step is crucial for the accurate quantification of total homocysteine and is a standard procedure in sample preparation for analysis using this compound as an internal standard. thermofisher.comlcms.cz

Protein Precipitation and Supernatant Processing

Following the reduction of disulfide bonds, proteins in the biological sample must be removed as they can interfere with the chromatographic analysis and contaminate the analytical instruments. elsevier.es Protein precipitation is a common and effective method for this purpose. thermofisher.com This process involves adding a precipitating agent to the sample, which causes the proteins to denature and aggregate, allowing for their separation by centrifugation. thermofisher.comelsevier.es

Commonly used protein precipitating agents include organic solvents like acetonitrile and methanol, and acids such as trichloroacetic acid (TCA) and perchloric acid. nih.govelsevier.esresearchgate.net For example, one method involves adding 100µL of 10% TCA with 1mM EDTA to precipitate proteins. elsevier.es Another protocol uses methanol with 1% formic acid for protein precipitation. nih.gov After precipitation, the sample is centrifuged, and the clear supernatant, which contains the reduced homocysteine and the this compound internal standard, is carefully collected for analysis. thermofisher.comlcms.cz The supernatant may undergo further processing, such as filtration through a 0.22-µm filter, before being transferred to vials for injection into the LC-MS/MS system. nih.gov

Automation and High-Throughput Sample Handling Considerations

Robotic workstations and automated liquid handling systems can perform these steps in 96-well microtiter plates, allowing for the simultaneous processing of a large number of samples. nih.gov Some methods are specifically designed for high-throughput analysis, with minimal sample volume requirements and no need for centrifugation or transfer steps, enabling direct injection from the microtiter plate. waters.com The development of fully automated assays, from derivatization to chromatography, allows for the unattended analysis of a high volume of samples, such as 70 samples in 24 hours. nih.govbevital.no These automated systems, combined with rapid LC-MS/MS analysis times, make large-scale studies on homocysteine and its related metabolites feasible. zivak.com

In Vivo Animal Model Research

Characterization of Homocysteine Metabolism in Other Animal Species

One notable area of investigation has been in avian species. Research in chicks has demonstrated a significant difference in the metabolic handling of D- and L-homocysteine. In these animals, D-homocysteine is only remethylated to methionine at about 25% of the efficiency of L-homocysteine. This suggests that the enzymes involved in the remethylation pathway, such as methionine synthase, have a strong stereospecificity for the L-isomer.

Furthermore, in the context of a methionine-deficient diet, L-homocysteine can effectively replace a significant portion of the growth-promoting effect of L-methionine, whereas D-homocysteine shows a markedly reduced capacity to do so. This highlights the limited ability of chicks to convert D-homocysteine into the essential amino acid methionine.

Data on the metabolism of this compound in other animal species, such as rodents and other mammals commonly used in biomedical research, is not as extensively detailed in the currently available literature. However, the established differences in avian models underscore the importance of stereospecificity in homocysteine metabolism and suggest that similar distinctions likely exist in other vertebrates. The use of this compound provides a precise method to explore these species-specific metabolic nuances.

Table 1: Comparative Metabolic Efficiency of Homocysteine Enantiomers in Chicks

CompoundRemethylation Efficiency to Methionine (Compared to L-Homocysteine)Growth-Promoting Effect in Methionine-Deficient Diet (Replacement for L-Methionine)
L-Homocysteine 100%65%
D-Homocysteine ~25%7%

This table illustrates the differential metabolic handling of L- and D-homocysteine in chick models, highlighting the significantly lower efficiency of the D-enantiomer in key metabolic pathways.

Development of Animal Models for Investigating Biochemical Perturbations

Animal models are crucial for understanding the pathophysiology of diseases associated with elevated homocysteine levels, a condition known as hyperhomocysteinemia. This compound can be utilized in the development and analysis of such models to investigate specific biochemical perturbations.

The administration of homocysteine, including its deuterated forms, is one method to induce hyperhomocysteinemia in experimental animals. This approach allows for the study of the direct effects of elevated homocysteine on various physiological systems, independent of genetic modifications or dietary deficiencies that are also used to create such models. By using this compound, researchers can precisely track the administered dose and its metabolic products, distinguishing them from the endogenous homocysteine pool. This is particularly useful for understanding the pharmacokinetics and metabolic clearance of exogenous homocysteine.

Animal models of hyperhomocysteinemia have been instrumental in investigating a range of biochemical perturbations, including:

Oxidative Stress: Elevated homocysteine levels are linked to increased production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.

Endothelial Dysfunction: Hyperhomocysteinemia is a known risk factor for cardiovascular diseases, and animal models allow for the investigation of its detrimental effects on the vascular endothelium.

Neurological Disorders: High levels of homocysteine have been associated with neurotoxic effects, and animal models provide a platform to study the underlying mechanisms.

While the broader literature on hyperhomocysteinemia models often does not specify the enantiomer of homocysteine used, the availability of this compound offers a refined tool for these investigations. Its use can help elucidate the specific roles and metabolic fates of different homocysteine isomers in the development of these pathological conditions.

Table 2: Common Methods for Inducing Hyperhomocysteinemia in Animal Models

MethodDescriptionKey Investigated Perturbations
Dietary Manipulation Feeding animals a diet high in methionine and/or deficient in B vitamins (folate, B6, B12).Chronic effects of elevated homocysteine, interaction with nutritional factors.
Genetic Modification Knockout or modification of genes encoding key enzymes in homocysteine metabolism (e.g., CBS, MTHFR).Long-term consequences of genetically induced hyperhomocysteinemia.
Direct Administration Injection or infusion of homocysteine (including isotopically labeled forms like this compound).Acute effects of homocysteine, pharmacokinetic studies, tracing metabolic pathways.

This table summarizes the primary approaches used to develop animal models of hyperhomocysteinemia, highlighting the potential role of this compound in direct administration protocols.

Analytical Applications of D Homocysteine D4

Use as an Internal Standard in Mass Spectrometry

The primary application of this compound is as an internal standard in mass spectrometry-based assays for the quantification of homocysteine. waters.comwaters.com When added to a biological sample, it co-elutes with the endogenous homocysteine during chromatographic separation and is detected by the mass spectrometer at a different mass-to-charge ratio due to the presence of deuterium (B1214612) atoms. waters.com This allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise measurements. nih.gov

Role in Isotope Dilution Methods for Homocysteine Quantification

Isotope dilution mass spectrometry is the gold standard for accurate quantification of metabolites. In this method, a known amount of this compound is added to a sample containing an unknown amount of homocysteine. lcms.cz The ratio of the mass spectrometric signals of the endogenous homocysteine and the deuterated internal standard is then used to calculate the concentration of homocysteine in the original sample. nih.govthermofisher.com This technique is widely used in clinical research to measure total homocysteine levels in plasma and serum. lcms.czthermofisher.com

D Homocysteine D4 in Metabolic and Biomedical Research

Application in Studies of Homocysteine Metabolism

By using this compound as a tracer, researchers can investigate the complex pathways of homocysteine metabolism. frontiersin.org This includes studying the remethylation of homocysteine to methionine and its transsulfuration to cysteine. frontiersin.org These studies are crucial for understanding the regulation of homocysteine levels and the impact of genetic and nutritional factors on its metabolism. frontiersin.org

Use in Clinical Chemistry and Diagnostics Research

In the realm of clinical chemistry, this compound is instrumental in the development and validation of diagnostic tests for measuring total homocysteine levels. nih.govthermofisher.com Accurate measurement of homocysteine is important as elevated levels are a risk factor for various health conditions. mdpi.com The use of this compound in isotope dilution LC-MS/MS methods provides the necessary accuracy and reliability for these clinical research applications. waters.comnih.gov

Research Applications of this compound
Research AreaSpecific ApplicationReference
Metabolic StudiesTracer for investigating homocysteine metabolic pathways frontiersin.org
Clinical ChemistryInternal standard for quantifying total homocysteine in plasma/serum waters.comlcms.cznih.govthermofisher.com
Diagnostic Method DevelopmentValidation of LC-MS/MS assays for homocysteine measurement waters.com

Integration Within Metabolomics and Systems Biology Research

Profiling of Homocysteine-Related Metabolites in Complex Samples

The analysis of homocysteine and its associated metabolic pathways is crucial for investigating various physiological and pathological states. D-Homocysteine-d4 is instrumental in the accurate profiling of these metabolites in complex biological matrices such as plasma, serum, and cell cultures. nih.govthermofisher.cnthermofisher.com Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to simultaneously detect and quantify a range of compounds involved in the methionine cycle and transsulfuration pathway. nih.govnih.gov

In these analyses, this compound serves as an ideal internal standard. For the measurement of total homocysteine, samples are treated with a reducing agent. This process cleaves disulfide bonds, converting oxidized forms like homocystine and protein-bound homocysteine into free homocysteine. springernature.com When the deuterated standard Homocystine-d8 is added to the sample, it is similarly reduced to this compound. thermofisher.cnresearchgate.net The presence of this labeled analog allows for precise quantification by correcting for any variability during sample preparation and analysis.

Research studies have successfully identified and quantified numerous metabolites connected to homocysteine metabolism. These comprehensive profiles provide a detailed snapshot of the pathway's activity.

A study on plasma from individuals with diabetes mellitus identified 13 metabolites related to the homocysteine pathway using LC-QTOF-MS. nih.gov Another quantitative method developed for breast cancer cells could simultaneously measure 14 metabolites associated with the methionine transsulfuration pathway. mdpi.com

Table 1: Homocysteine-Related Metabolites Profiled in Complex Samples using Mass Spectrometry

MetaboliteMetabolic PathwayBiological Matrix
Homocysteine (Hcy)Methionine Cycle / TranssulfurationPlasma, Cells
Methionine (Met)Methionine CyclePlasma, Cells
CysteineTranssulfuration PathwayPlasma, Cells
S-adenosylmethionine (SAM)Methionine CycleCells
S-adenosylhomocysteine (SAH)Methionine CyclePlasma, Cells
CystathionineTranssulfuration PathwayPlasma, Cells
TaurineTranssulfuration PathwayPlasma
BetaineRemethylation PathwayPlasma, Cells
CholineOne-Carbon MetabolismPlasma
SerineOne-Carbon MetabolismPlasma
Glutathione (GSH)Downstream of Cysteine SynthesisCells

Role of Deuterated Standards in Quantitative Metabolomics

Deuterated standards, such as this compound, are fundamental to achieving high accuracy and precision in quantitative metabolomics, primarily through a technique known as stable isotope dilution analysis (SIDA). nih.gov This method is considered the gold standard for quantification using mass spectrometry. mdpi.com

The principle of SIDA involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample at the earliest stage of preparation. nih.govthermofisher.cn this compound is an ideal internal standard because it is chemically identical to the endogenous (unlabeled) homocysteine and thus behaves identically during extraction, derivatization, and chromatographic separation. researchgate.net However, it is distinguishable by its higher mass due to the four deuterium (B1214612) atoms.

During LC-MS/MS analysis, the mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the unlabeled analyte and the deuterated standard. nih.gov For instance, the transition for homocysteine is often m/z 136 to m/z 90, while for this compound, it is m/z 140 to m/z 94. nih.govresearchgate.net By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the deuterated standard, the concentration of the endogenous analyte can be calculated with high precision. nih.gov This ratiometric measurement effectively cancels out signal suppression or enhancement from the sample matrix and compensates for analyte loss during sample workup, factors that can significantly compromise other quantification methods. mdpi.com

Table 2: Example Mass Spectrometric Parameters for Homocysteine Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role in Analysis
Homocysteine13690Analyte
This compound14094Internal Standard

The use of deuterated standards like this compound has enabled the development of robust, high-throughput, and reliable clinical and research assays for homocysteine and related metabolites. thermofisher.cnthermofisher.com

Computational Modeling and Simulation of Metabolic Networks using Deuterated Tracer Data

Beyond its use as an internal standard for static concentration measurements, this compound can be used as a metabolic tracer to study the dynamic behavior of metabolic pathways. The data generated from such isotope tracing experiments are essential for metabolic flux analysis (MFA), a cornerstone of systems biology. nih.gov MFA involves using computational models to calculate the rates (fluxes) of reactions throughout a metabolic network. biorxiv.org

In a tracer experiment, cells or organisms are supplied with a deuterated substrate, such as this compound. As the labeled compound is metabolized, the deuterium atoms are incorporated into downstream metabolites. By measuring the distribution of these heavy isotopes across different metabolites over time using mass spectrometry, researchers can map the flow of atoms through the network. nih.gov This provides direct information about the activity of specific pathways.

While some studies have performed isotope tracing with deuterated homocysteine, the full quantification of metabolic fluxes from this data remains a complex challenge. biorxiv.org However, the principle is well-established from studies using other tracers. For example, a study using a deuterated methionine tracer successfully measured the whole-body rates of homocysteine remethylation and transsulfuration, providing key insights into how these fluxes are altered in disease. nih.gov

The isotopic labeling data obtained from tracer experiments serve as critical constraints for mathematical models of the metabolic network. nih.gov These models consist of a series of equations that represent the biochemical reactions in the pathway. By fitting the model to the experimental tracer data, computational algorithms can estimate the fluxes that best explain the observed labeling patterns. biorxiv.org This approach allows scientists to move from a static picture of metabolite concentrations to a dynamic understanding of how metabolic systems function and respond to perturbations.

Table 3: Conceptual Workflow from Tracer Experiment to Metabolic Flux Model

StepDescriptionKey Output
1. Isotope Labeling ExperimentIntroduce this compound tracer into a biological system (e.g., cell culture).Biological samples with labeled metabolites.
2. Mass Spectrometry AnalysisMeasure the mass isotopomer distribution (MID) for key metabolites in the network.Quantitative data on the extent of deuterium incorporation into downstream compounds.
3. Computational Network ModelingDefine a stoichiometric model of the relevant metabolic pathways (e.g., methionine cycle).A mathematical representation of the biochemical reaction network.
4. Flux EstimationUse computational software to fit the experimental MID data to the network model.Calculated reaction rates (fluxes) for each step in the pathway.
5. Biological InterpretationAnalyze the resulting flux map to understand how the network operates under the experimental conditions.Insights into pathway regulation, bottlenecks, and metabolic reprogramming.

This systems-level analysis, powered by data from deuterated tracers, provides a powerful tool for elucidating complex biological mechanisms in health and disease. youtube.com

Future Research Trajectories and Methodological Innovations

Advancements in High-Resolution Mass Spectrometry for Deuterated Metabolites

High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of deuterated metabolites like D-Homocysteine-d4. Continuous advancements in this technology are enhancing the sensitivity, specificity, and speed of analysis, opening new avenues for research.

Recent developments in HRMS instrumentation, particularly with Orbitrap technology, have significantly improved the ability to resolve and accurately measure isotopically labeled compounds in complex biological matrices. thermofisher.com The high resolving power of instruments like the Orbitrap Fusion and Orbitrap IQ-X Tribrid mass spectrometers allows for the clear separation of deuterated metabolites from their unlabeled counterparts and other interfering ions, which is crucial for accurate quantification and flux analysis. thermofisher.comresearchgate.net

Intelligent data acquisition strategies, such as Selected Ion Monitoring (SIM) and real-time library searching, are further enhancing the capabilities of HRMS for analyzing low-abundance deuterated metabolites. thermofisher.comupenn.edu SIM mode, for instance, increases the signal-to-noise ratio for targeted ions, which is particularly beneficial for detecting the subtle changes in this compound concentrations and its downstream metabolites during tracer studies. upenn.edu These technological strides are making it possible to conduct more detailed and dynamic studies of metabolic pathways.

Future innovations are likely to focus on improving ion mobility spectrometry coupled with HRMS to better separate isomeric and isobaric deuterated metabolites. Additionally, advancements in data analysis software will be critical for processing the large and complex datasets generated by these advanced instruments, enabling more automated and accurate interpretation of stable isotope tracing experiments.

Integration of this compound Analysis with Multi-Omics Approaches

The integration of data from different "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—provides a more holistic understanding of biological systems. nih.govnih.govbiorxiv.orgnih.govmaastrichtuniversity.nl this compound, as a tool in metabolomics, has the potential to be a key component in these multi-omics studies, providing functional insights into the metabolic consequences of genetic and proteomic alterations.

Stable isotope labeling, in general, is a powerful technique within multi-omics research. pharmiweb.comcreative-proteomics.comirisotope.com By tracing the metabolic fate of this compound, researchers can gain insights into the activity of pathways like one-carbon metabolism and transsulfuration. creative-proteomics.comnih.govnih.govmdpi.comwikipedia.orgmdpi.com This metabolic flux data can then be integrated with transcriptomic and proteomic data to build more comprehensive models of cellular function. For example, changes in the expression of genes and proteins involved in homocysteine metabolism, identified through transcriptomics and proteomics, can be directly correlated with alterations in metabolic flux as measured by this compound tracing. nih.govmdpi.com

Future research will likely see the development of more sophisticated computational tools and bioinformatics pipelines for the seamless integration of these diverse datasets. maastrichtuniversity.nl These tools will enable researchers to identify novel connections between genetic variations, protein expression levels, and metabolic pathway dysregulation in various diseases. The use of this compound in such integrated approaches could help elucidate the complex interplay between different molecular layers that contribute to disease pathogenesis. nih.gov

Novel Applications in Isotope-Assisted Discovery of Biochemical Pathways

Stable isotope tracing is a powerful method for elucidating metabolic pathways. nih.govlgcstandards.comfishersci.com While this compound is primarily used for quantification, its application as a tracer holds promise for discovering novel aspects of homocysteine metabolism. By introducing this compound into a biological system, researchers can track the appearance of the deuterium (B1214612) label in downstream metabolites, thereby mapping out its metabolic fate. nih.govnih.govresearchgate.net

This approach can be particularly valuable for identifying previously unknown or underappreciated biochemical transformations of homocysteine. For instance, if the deuterium label from this compound appears in unexpected metabolites, it could signify the existence of novel enzymatic reactions or metabolic shunts. High-resolution mass spectrometry is essential for this type of discovery-oriented research, as it can detect and identify these novel labeled compounds in complex biological samples. nih.gov

A study on methionine-dependent cancer cells utilized deuterated homocysteine to trace its metabolic response, highlighting the potential for this approach in understanding disease-specific metabolic reprogramming. biorxiv.org Future studies could systematically use this compound in various cell types and disease models to explore the full extent of homocysteine's metabolic network. This could lead to the identification of new enzymes, metabolic intermediates, and regulatory mechanisms involved in sulfur amino acid metabolism. nih.govhaifa.ac.il

Development of Standard Reference Materials Using Deuterated Homocysteine Analogs

The accuracy and comparability of clinical and research measurements of homocysteine are crucial for its use as a biomarker for various diseases. nih.gov Standard Reference Materials (SRMs) play a vital role in ensuring the quality and reliability of these measurements. The National Institute of Standards and Technology (NIST) has developed SRMs for homocysteine in human serum, and deuterated homocysteine has been instrumental in this process. nist.gov

Specifically, DL-homocystine-3,3,3',3',4,4,4',4'-d8, which is reduced to this compound during sample preparation, is used as an internal standard in isotope dilution mass spectrometry methods for the certification of these SRMs. nist.gov This approach ensures the accuracy and traceability of the certified values for total homocysteine in the reference materials.

Q & A

Q. What is the primary role of D-Homocysteine-d4 in metabolic pathway studies, and how is it methodologically applied?

this compound, a deuterated isotopologue, is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify endogenous homocysteine levels with high precision. Its deuterium atoms minimize isotopic interference, enabling accurate tracing of homocysteine metabolism in in vitro and in vivo systems. Methodologically, researchers spike experimental samples with this compound to normalize variations during sample preparation and ionization, ensuring reproducible quantification .

Q. How should researchers synthesize and characterize this compound to ensure isotopic purity?

Synthesis typically involves deuterium exchange reactions or enzymatic methods using deuterated precursors. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions and mass spectrometry (MS) to verify isotopic purity (>98%). Researchers must document synthesis protocols, including reaction conditions and purification steps (e.g., HPLC), to meet reproducibility standards outlined in experimental guidelines .

Q. Which analytical techniques are critical for validating this compound stability under varying experimental conditions?

Stability studies involve incubating this compound in biological matrices (e.g., plasma, cell lysates) at physiological pH and temperature. Researchers use LC-MS/MS to monitor degradation over time, calculating half-life and matrix effects. Data should include coefficient of variation (CV) for intra- and inter-assay precision, adhering to FDA bioanalytical validation guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in homocysteine quantification when using this compound across heterogeneous biological matrices?

Matrix effects (e.g., protein binding, ion suppression) can skew results. To address this, employ a matrix-matched calibration curve spiked with this compound and validate recovery rates using standard addition methods. Statistical tools like Bland-Altman analysis help identify systematic biases, while optimizing sample preparation (e.g., solid-phase extraction) minimizes variability .

Q. What experimental design considerations are essential for tracing homocysteine remethylation pathways using this compound?

Key variables include:

  • Enzyme kinetics : Assess methionine synthase (MS) and methylenetetrahydrofolate reductase (MTHFR) activity using kinetic isotope effect (KIE) studies.
  • Isotopic dilution : Monitor deuterium loss during remethylation via high-resolution MS to distinguish enzymatic vs. non-enzymatic pathways.
  • Cofactor availability : Control folate and vitamin B12 levels, as deficiencies alter remethylation efficiency. Document these parameters to align with metabolic pathway reporting standards .

Q. How can this compound data be integrated with genomic findings to study SNPs associated with hyperhomocysteinemia?

Combine LC-MS quantification of homocysteine pools with genotyping for SNPs in CBS (cystathionine beta-synthase) and MTHFR. Use multivariate regression to correlate isotopic tracer dynamics with genetic variants, adjusting for covariates like age and diet. This approach clarifies genotype-phenotype relationships in disorders like cardiovascular disease .

Q. What strategies mitigate isotopic cross-talk when using this compound alongside other deuterated metabolites in multiplex assays?

Employ high-resolution mass spectrometers (e.g., Q-TOF) to resolve overlapping isotopic peaks. Computational tools like Skyline or XCMS can deconvolute signals, while isotopic purity validation for all labeled compounds reduces interference. Pre-experimental simulations using synthetic mixtures help optimize detection parameters .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent results in homocysteine flux studies using this compound?

Contradictions often arise from differences in cell culture conditions or animal models. Replicate experiments across independent labs using standardized protocols (e.g., ATCC cell lines, defined diets for animal studies). Publish raw data, including negative controls and instrument settings, to facilitate meta-analyses .

Q. What statistical frameworks are recommended for analyzing time-resolved this compound tracer data in kinetic modeling?

Use compartmental modeling software (e.g., SAAM II) to estimate metabolic flux rates. Bayesian hierarchical models account for inter-subject variability, while Akaike information criterion (AIC) evaluates model fit. Report confidence intervals and sensitivity analyses to enhance reproducibility .

Ethical and Reporting Standards

Q. How do researchers ensure compliance with ethical guidelines when using this compound in clinical studies?

Obtain informed consent for biospecimen collection and disclose deuterated compound use in trial registries (e.g., ClinicalTrials.gov ). Follow ICH guidelines for stability and toxicity documentation, and include deuterium pharmacokinetics in safety assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.